tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as bromine, tert-butyl chloroformate, and various catalysts to facilitate the reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various biological systems .
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
What sets tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate apart from similar compounds is its unique naphthyridine ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16BrN3O3 |
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Molecular Weight |
342.19 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-2-oxo-3,4-dihydro-1H-1,5-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O3/c1-13(2,3)20-12(19)17-9-6-8-7(16-11(9)18)4-5-10(14)15-8/h4-5,9H,6H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
XDKDDYLPEOAPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=CC(=N2)Br)NC1=O |
Origin of Product |
United States |
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